4-(Dibutylamino)butyronitrile chemical and physical properties
4-(Dibutylamino)butyronitrile chemical and physical properties
An In-depth Technical Guide to 4-(Dibutylamino)butyronitrile
This document provides a comprehensive technical overview of 4-(Dibutylamino)butyronitrile, a tertiary aminonitrile of interest to researchers and professionals in organic synthesis and drug development. This guide moves beyond a simple recitation of facts to offer insights into the practical application and scientific context of this compound.
Introduction and Strategic Importance
4-(Dibutylamino)butyronitrile, also known as 4-(dibutylamino)butanenitrile, belongs to the aminonitrile class of compounds.[1][2] Aminonitriles are structurally characterized by an amine group and a nitrile group. This dual functionality makes them versatile building blocks in organic chemistry. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with Grignard reagents, while the tertiary amine provides a basic site and can be involved in various pharmacological interactions.
The interest in aminonitriles within the pharmaceutical industry is significant. The nitrile group is present in over 60 small-molecule drugs, where it can act as a key pharmacophore or be used to fine-tune a drug candidate's pharmacokinetic profile.[3] Furthermore, aminonitriles have been investigated for their potential as covalent inhibitors, a strategy gaining prominence in drug discovery.[3] While specific applications of 4-(Dibutylamino)butyronitrile are not extensively documented in publicly available literature, its structure is analogous to other N,N-dialkylaminoacetonitriles that have been explored for their biological activities, such as anthelmintic agents.[4] The lipophilic nature imparted by the two butyl chains suggests potential for good membrane permeability, a desirable characteristic for drug candidates.[4]
Physicochemical Properties: A Quantitative Overview
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 4-(Dibutylamino)butyronitrile are summarized below.
| Property | Value | Source |
| CAS Number | 5417-24-3 | [1][5] |
| Molecular Formula | C12H24N2 | [1][5] |
| Molecular Weight | 196.33 g/mol | [1][5] |
| IUPAC Name | 4-(dibutylamino)butanenitrile | [5] |
| Synonyms | Butyronitrile, 4-(dibutylamino)-; NSC 7386 | [2] |
| Computed XLogP3 | 2.8 | [5] |
Synthesis and Reactivity
Synthetic Pathways
While specific, detailed industrial syntheses for 4-(Dibutylamino)butyronitrile are not widely published, the general synthesis of related aminonitriles provides a strong indication of viable routes. The most common and versatile method for synthesizing aminonitriles is the Strecker reaction .[4] This is a one-pot, three-component condensation involving an aldehyde, an amine, and a source of cyanide.[4]
For a compound like 4-(Dibutylamino)butyronitrile, a plausible synthetic route would involve the reaction of dibutylamine with a suitable halo-butyronitrile, such as 4-chlorobutyronitrile, in the presence of a base to scavenge the resulting hydrohalic acid.
Conceptual Synthetic Workflow
Reactivity Profile
The reactivity of 4-(Dibutylamino)butyronitrile is governed by its two primary functional groups:
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The Nitrile Group: This group is a versatile electrophilic center. It can undergo:
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Hydrolysis: Conversion to a carboxylic acid under acidic or basic conditions.
-
Reduction: Typically with reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield the corresponding primary amine, 1,4-diaminododecane. The hydrogenation of butyronitrile to butylamine is a well-established industrial process, often using nickel catalysts.[6]
-
Organometallic Addition: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.
-
-
The Tertiary Amine: The lone pair of electrons on the nitrogen atom makes it a nucleophilic and basic center. It can:
-
Form Salts: React with acids to form quaternary ammonium salts.
-
Act as a Base: Participate in acid-base reactions.
-
Undergo Oxidation: Can be oxidized to form an N-oxide.
-
Analytical Characterization Protocols
Accurate characterization is crucial for confirming the identity and purity of 4-(Dibutylamino)butyronitrile. A multi-technique approach is recommended.
Spectroscopic Methods
Publicly available spectral data confirms that standard spectroscopic techniques are suitable for characterizing this compound.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the butyl group protons (triplets and multiplets for the CH3 and CH2 groups) and the protons of the butyronitrile backbone.
-
¹³C NMR: Will provide distinct signals for each unique carbon atom in the molecule, including the nitrile carbon.[5]
-
-
Infrared (IR) Spectroscopy:
-
A key diagnostic peak will be a sharp, medium-intensity absorption in the range of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
-
C-H stretching vibrations from the alkyl chains will appear around 2850-3000 cm⁻¹.[5]
-
-
Mass Spectrometry (MS):
-
Will show the molecular ion peak and characteristic fragmentation patterns. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for both identification and quantification in complex matrices.[7]
-
Step-by-Step Analytical Workflow: Purity Assessment by HPLC
-
Standard Preparation: Prepare a stock solution of 4-(Dibutylamino)butyronitrile of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a low wavelength (e.g., 210 nm) or a mass spectrometer.
-
-
Analysis: Inject the standards and sample.
-
Quantification: Construct a calibration curve from the standards and determine the purity of the sample by comparing its peak area to the curve.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazards: 4-(Dibutylamino)butyronitrile is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[5] It should be handled as an irritant.[5]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[8] Work in a well-ventilated area or a chemical fume hood.[1]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[1] Keep containers tightly closed.[9]
-
First Aid:
Conclusion
4-(Dibutylamino)butyronitrile is a versatile bifunctional molecule with significant potential as an intermediate in organic synthesis and drug discovery. Its dual amine and nitrile functionalities offer a range of synthetic possibilities. A thorough understanding of its physicochemical properties, reactivity, and proper handling procedures, as outlined in this guide, is critical for its effective and safe utilization in a research and development setting.
References
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PubChem. 4-(Dibutylamino)butyronitrile. National Center for Biotechnology Information.
-
HazComFast. 4-(Dibutylamino)butyronitrile (CAS 5417-24-3).
-
Google Patents. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
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BenchChem. Comparative Analysis of (Dibutylamino)acetonitrile and Other Aminonitriles in Drug Development.
-
CAS Common Chemistry. 4-(Dibutylamino)butanenitrile.
-
Fisher Scientific. SAFETY DATA SHEET - 4-(Diethylamino)butanenitrile.
-
TCI Chemicals. SAFETY DATA SHEET - Butyronitrile.
-
HazComFast. Butyronitrile, 4-(dibutylamino)-, picrate (CAS 73747-28-1).
-
ResearchGate. ChemInform Abstract: Synthesis of Butyronitrile via Ammonolysis of Butylalcohol and Dehydrogenation of Butylamine Over Mo2N.
-
ResearchGate. Synthesis of n-Butylamine from Butyronitrile on Ni/SiO2: Effect of Solvent.
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Sigma-Aldrich. Safety Data Sheet.
-
Wikipedia. Butyronitrile.
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RSC Publishing. Nitriles: an attractive approach to the development of covalent inhibitors.
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MDPI. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition.
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